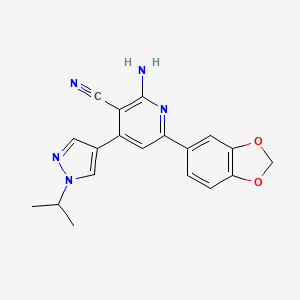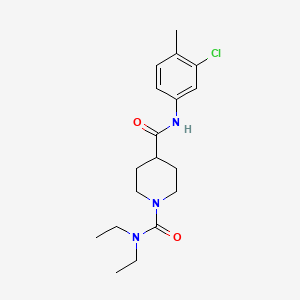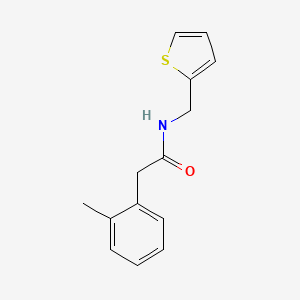![molecular formula C20H24F2N4 B5414216 (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5414216.png)
(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[52202,6]undecane is a complex organic compound that features a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, including the formation of the tricyclic core and the introduction of the difluorophenyl and imidazolylmethyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the tricyclic core.
Substitution reactions: to introduce the difluorophenyl group.
Alkylation reactions: to attach the imidazolylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane: Similar compounds may include other tricyclic diazatricyclo compounds with different substituents.
Uniqueness
The uniqueness of (2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[522
Propiedades
IUPAC Name |
(2R,3R,6R)-3-(2,3-difluorophenyl)-5-[(5-methyl-1H-imidazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4/c1-12-17(24-11-23-12)10-26-9-15(14-3-2-4-16(21)18(14)22)20-19(26)13-5-7-25(20)8-6-13/h2-4,11,13,15,19-20H,5-10H2,1H3,(H,23,24)/t15-,19+,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRPUQFIHKJWHU-CWFSZBLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CC(C3C2C4CCN3CC4)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=C(C(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5414142.png)
![(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B5414154.png)
![ethyl (2-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5414166.png)

![2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE](/img/structure/B5414178.png)
![ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5414187.png)
![4-(hydroxymethyl)-1-[(2'-methoxy-3-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5414192.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414194.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)


![N-(2,4-difluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5414234.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5414242.png)
![N-{[1-(4-isopropylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5414244.png)
